molecular formula C8H9FO2 B2669735 2-(2-Fluoroethoxy)phenol CAS No. 1055204-43-7

2-(2-Fluoroethoxy)phenol

Cat. No.: B2669735
CAS No.: 1055204-43-7
M. Wt: 156.156
InChI Key: OZKMEBHPILEMCQ-UHFFFAOYSA-N
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Description

2-(2-Fluoroethoxy)phenol is an organic compound with the molecular formula C8H9FO2 It is a phenolic compound characterized by the presence of a fluoroethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoroethoxy)phenol typically involves the reaction of 2-fluoroethanol with phenol under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluoroethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: The compound can be reduced to form hydroquinones, which have applications in photography and as antioxidants.

    Substitution: Electrophilic aromatic substitution reactions are common, where the phenolic group directs substitutions to the ortho and para positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated and nitrated phenols

Scientific Research Applications

2-(2-Fluoroethoxy)phenol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of polymers, resins, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Fluoroethoxy)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the fluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability. These properties make it effective in modulating enzyme activity and interacting with cellular receptors.

Comparison with Similar Compounds

    2-(2,2-Difluoroethoxy)phenol: Similar in structure but with two fluorine atoms, leading to different reactivity and applications.

    2-(2-Chloroethoxy)phenol: Contains a chlorine atom instead of fluorine, affecting its chemical properties and uses.

    2-(2-Bromoethoxy)phenol:

Uniqueness: 2-(2-Fluoroethoxy)phenol is unique due to the presence of the fluoroethoxy group, which imparts specific electronic and steric effects. This makes it particularly useful in applications requiring precise molecular interactions, such as in drug design and materials science.

Properties

IUPAC Name

2-(2-fluoroethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,10H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKMEBHPILEMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1055204-43-7
Record name 2-(2-fluoroethoxy)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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